Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse applications in medicinal chemistry due to its unique structural features. The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. For Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, a common synthetic route includes the cyclization of N-propargylpyridiniums under basic conditions, such as NaOH, to achieve high yields . This method is advantageous due to its rapid, metal-free, and aqueous conditions, which are environmentally friendly .
Industrial Production Methods: Industrial production often employs catalytic routes, including metal-catalyzed coupling reactions using catalysts like Cu, Fe, Au, Ru, and Pd. These methods allow for the functionalization of the core scaffold, although they may involve undesirable solvents and high temperatures .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in the context of tuberculosis, it targets the mycobacterial cell wall synthesis pathway, inhibiting the growth of the bacteria . The compound’s trifluoromethyl group enhances its binding affinity to the target proteins, thereby increasing its efficacy .
Comparison with Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-TB activity.
Zolimidine: Used for peptic ulcer treatment.
Zolpidem: Used for insomnia and brain disorders.
Uniqueness: Methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate stands out due to its trifluoromethyl group, which imparts unique properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)7-4-14-8-3-2-6(5-15(7)8)10(11,12)13/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFNCCDSQVHSEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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